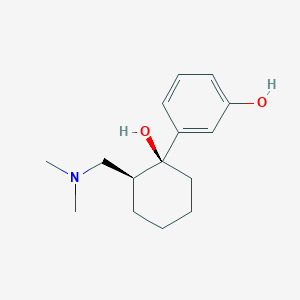
(-)-O-Déméthyltramadol
Vue d'ensemble
Description
3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol, commonly known as DMHP, is a synthetic compound that belongs to the family of phenols. It is an important research chemical that has been extensively studied for its potential applications in scientific research. DMHP has been found to exhibit a wide range of biochemical and physiological effects, making it an important tool for studying various biological processes.
Applications De Recherche Scientifique
Gestion de la douleur
Le (-)-O-Déméthyltramadol est principalement reconnu pour son rôle dans la gestion de la douleur. Il agit comme un analgésique central avec une faible affinité pour les récepteurs aux opiacés, ce qui en fait une alternative potentielle aux opiacés traditionnels. Le métabolite M1 du tramadol, produit par O-déméthylation hépatique, montre une affinité plus élevée pour les récepteurs aux opiacés que le médicament parent, suggérant son rôle important dans l'analgésie .
Recherche antidopage
Dans le domaine de la médecine du sport, le this compound est étudié pour ses schémas d'excrétion afin d'améliorer la détection des substances interdites dans les contrôles antidopage. Une étude menée par l'Agence mondiale antidopage (AMA) se concentre sur l'administration orale du tramadol pour améliorer l'identification de ces substances lors des tests de dopage .
Traitement de la douleur neuropathique
Les chercheurs explorent le this compound comme un traitement non opioïde potentiel pour la douleur neuropathique, qui est souvent résistante aux traitements conventionnels. Cette recherche est cruciale car elle vise à apporter un soulagement pour un type de douleur notoirement difficile à gérer .
Analyse bibliométrique des tendances de la recherche
Une analyse bibliométrique de la productivité mondiale de la recherche sur le tramadol a été menée pour évaluer la production scientifique et l'impact des citations. Cette étude fournit des informations sur les tendances, les contributions de différents pays et les institutions les plus productives en matière de recherche sur le tramadol .
Évaluation du potentiel de dépendance et d'abus
Des recherches sont en cours pour clarifier le potentiel d'abus et le profil de sécurité du this compound. Des études sont menées pour comprendre l'étendue de la dépendance et pour aider à déterminer le statut juridique du tramadol, compte tenu de ses propriétés controversées .
Études pharmacocinétiques
Les études pharmacocinétiques sont cruciales pour comprendre le métabolisme et l'excrétion du this compound. Ces études aident à déterminer les dosages appropriés pour une utilisation thérapeutique et à prédire les interactions potentielles avec d'autres médicaments .
Mécanisme D'action
Target of Action
The primary targets of (-)-O-Desmethyl Tramadol are the mu-opioid receptors . These receptors play a crucial role in the analgesic effects of many opioids. The compound also inhibits the reuptake of noradrenaline and serotonin , neurotransmitters that play key roles in pain perception and mood regulation .
Mode of Action
(-)-O-Desmethyl Tramadol interacts with its targets through two main mechanisms. Firstly, it binds to mu-opioid receptors, acting as an agonist . This binding mimics the action of endogenous opioids, leading to a decrease in the perception of pain . Secondly, (-)-O-Desmethyl Tramadol inhibits the reuptake of noradrenaline and serotonin . This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects .
Biochemical Pathways
The action of (-)-O-Desmethyl Tramadol primarily affects the opioidergic and monoaminergic pathways . By acting on mu-opioid receptors, it influences the opioidergic pathway, leading to analgesia . Its inhibition of noradrenaline and serotonin reuptake affects the monoaminergic pathway, which can modulate mood and further contribute to its analgesic effects .
Pharmacokinetics
The pharmacokinetics of (-)-O-Desmethyl Tramadol involve its absorption, distribution, metabolism, and excretion (ADME) properties . It is rapidly and almost completely absorbed and transported to the liver for conversion to its active metabolite by cytochrome P450 family 2 subfamily D, polypeptide 6 (CYP2D6) . The rate of production of this metabolite is influenced by genetic variants of CYP2D6 . The compound’s bioavailability can be affected by factors such as its physicochemical properties, the pH of the medium, and the pK_a .
Result of Action
The molecular and cellular effects of (-)-O-Desmethyl Tramadol’s action include analgesia and potential neurotoxicity . Its binding to mu-opioid receptors and inhibition of noradrenaline and serotonin reuptake can lead to a decrease in pain perception . Studies have reported cellular atrophy, shrinkage, necrosis, and pyknosis in the hippocampal formation following exposure to tramadol .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (-)-O-Desmethyl Tramadol. For instance, the presence of other drugs can affect its metabolism and action . Additionally, environmental pollutants can induce reactive oxygen species (ROS), which can alter lipids, proteins, and DNA, potentially affecting the compound’s action
Analyse Biochimique
Biochemical Properties
(-)-O-Desmethyl Tramadol is metabolized by the cytochrome P450 (CYP) enzymes, specifically CYP2D6, CYP3A4, and CYP2B6 . The rate of production of its M1 metabolite (O-demethyl tramadol) is influenced by debrisoquine-type polymorphism, and this metabolite shows a higher affinity for opioid receptors than the parent drug . Experimental and clinical data suggest that (-)-O-Desmethyl Tramadol may also exert its analgesic effect through direct modulation of central monoaminergic pathways .
Cellular Effects
(-)-O-Desmethyl Tramadol has been shown to have significant effects on various types of cells. For instance, in human breast cancer cells, it has been observed to inhibit cell growth, migration, colony formation, and invasion . In addition, it has been found to regulate epithelial-mesenchymal transition and possess cytotoxic effects in breast cancer cells .
Molecular Mechanism
The molecular mechanism of action of (-)-O-Desmethyl Tramadol is multifaceted. It acts as a selective agonist of mu receptors and preferentially inhibits serotonin reuptake, whereas (-)-tramadol mainly inhibits noradrenaline reuptake . This dual mechanism of action contributes to its analgesic effect .
Temporal Effects in Laboratory Settings
The temporal effects of (-)-O-Desmethyl Tramadol in laboratory settings have been observed in various studies. For instance, it has been found that the concentrations of (-)-O-Desmethyl Tramadol in individual organs showed no significant changes at different time points under storage temperatures of -20 and 4°C, whereas under a storage temperature of 20°C, the concentrations in certain organs increased significantly at the last few time points .
Dosage Effects in Animal Models
In animal models, the effects of (-)-O-Desmethyl Tramadol have been observed to vary with different dosages. For example, in a study on rats, it was found that tramadol significantly attenuated behavioral, biochemical, mitochondrial, and histological alterations at low (5 mg/kg) and intermediate (10 mg/kg) doses .
Metabolic Pathways
The metabolic pathways of (-)-O-Desmethyl Tramadol involve several enzymes and cofactors. The main metabolic pathways appear to be N- and O-demethylation (phase I reactions) and conjugation of O-demethylated metabolites (phase II reactions) in the liver .
Transport and Distribution
The transport and distribution of (-)-O-Desmethyl Tramadol within cells and tissues are influenced by various factors. For instance, in a study on poisoned rats, it was found that tramadol’s concentrations varied according to the organ and time, and peaked 2 hours after intragastric administration in the specimens of liver, kidney, spleen, lung, brain, and heart-blood .
Propriétés
IUPAC Name |
3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-16(2)11-13-6-3-4-9-15(13,18)12-7-5-8-14(17)10-12/h5,7-8,10,13,17-18H,3-4,6,9,11H2,1-2H3/t13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJUQVWARXYRCG-DZGCQCFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144830-15-9 | |
| Record name | Desmetramadol, cis-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144830159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESMETRAMADOL, CIS-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4EMT8B1YU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: Does (-)-O-Desmethyltramadol exhibit any stereoselective interactions with its targets?
A1: While the research primarily focuses on the pharmacological differences between the enantiomers (+)- and (-)-O-Desmethyltramadol, specific details regarding stereoselective interactions of (-)-O-Desmethyltramadol with its targets are limited in the provided literature. Further research is necessary to elucidate this aspect.
Q2: What is the molecular formula and weight of (-)-O-Desmethyltramadol?
A2: The molecular formula of (-)-O-Desmethyltramadol is C15H23NO2, and its molecular weight is 249.35 g/mol.
Q3: Is there information available on the material compatibility and stability of (-)-O-Desmethyltramadol under various conditions?
A3: The provided research papers primarily focus on the pharmacokinetics and pharmacodynamics of (-)-O-Desmethyltramadol. Information about its material compatibility and stability under various conditions is limited.
Q4: Does (-)-O-Desmethyltramadol possess any catalytic properties?
A4: (-)-O-Desmethyltramadol is not reported to possess catalytic properties. Its primary role is as a pharmacologically active metabolite of tramadol.
Q5: Have there been any computational studies on (-)-O-Desmethyltramadol?
A5: The provided research papers do not delve into computational studies or QSAR models for (-)-O-Desmethyltramadol.
Q6: What is known about the stability of (-)-O-Desmethyltramadol in different formulations?
A9: While the provided research articles do not extensively discuss (-)-O-Desmethyltramadol formulation strategies, some studies investigate the stability of tramadol, its parent compound, in various formulations. For instance, a study assessed the stability of a novel chocolate-based chewable tramadol tablet for pediatric use. []
Q7: Are there specific SHE regulations regarding (-)-O-Desmethyltramadol?
A7: (-)-O-Desmethyltramadol is a metabolite of tramadol and not a separately marketed drug. Therefore, specific SHE regulations would likely fall under those governing tramadol and its metabolites.
Q8: How is (-)-O-Desmethyltramadol metabolized and excreted?
A11: (-)-O-Desmethyltramadol is primarily metabolized via glucuronidation in the liver. [, ] It is then excreted primarily in urine, largely as the glucuronide conjugate. []
Q9: Does the pharmacokinetic profile of (-)-O-Desmethyltramadol differ between sexes?
A12: Yes, studies in rats indicate that female rats exhibit higher plasma concentrations of (-)-O-Desmethyltramadol compared to male rats following oral administration of tramadol. [] This difference might be attributed to variations in metabolic enzyme activity or other physiological factors.
Q10: How does the pharmacokinetic profile of (-)-O-Desmethyltramadol in animals compare to that in humans?
A13: Research suggests that the pharmacokinetics of (-)-O-Desmethyltramadol can vary between species. For instance, while studies show detectable levels of (-)-O-Desmethyltramadol in Greyhounds after oral tramadol administration, the plasma concentrations were lower than anticipated. []
Q11: Does the route of tramadol administration affect the formation and elimination of (-)-O-Desmethyltramadol?
A14: While specific comparisons of different administration routes for (-)-O-Desmethyltramadol formation are limited in the provided research, studies in bald eagles indicate that tramadol administered orally resulted in detectable (-)-O-Desmethyltramadol levels with high bioavailability. []
Q12: Are there any cell-based assays or animal models specifically designed to evaluate the efficacy of (-)-O-Desmethyltramadol?
A12: The provided research articles do not detail cell-based assays or specific animal models focusing solely on (-)-O-Desmethyltramadol efficacy.
Q13: Is there evidence of resistance mechanisms developing to (-)-O-Desmethyltramadol?
A13: The provided research does not discuss resistance mechanisms specific to (-)-O-Desmethyltramadol.
Q14: Have there been any studies investigating targeted delivery strategies for (-)-O-Desmethyltramadol?
A14: The provided research papers do not explore targeted drug delivery approaches for (-)-O-Desmethyltramadol.
Q15: Are there any known biomarkers for monitoring (-)-O-Desmethyltramadol treatment response?
A15: The research articles provided do not mention specific biomarkers for monitoring (-)-O-Desmethyltramadol treatment response.
Q16: What analytical methods are commonly employed for detecting and quantifying (-)-O-Desmethyltramadol?
A16: Several analytical techniques have been employed for the analysis of tramadol and its metabolites, including (-)-O-Desmethyltramadol. These techniques include:
- High-performance liquid chromatography (HPLC) [, , , , , , ]: This method is frequently used to separate and quantify tramadol and its metabolites in various matrices, including plasma, urine, and tissue samples.
- Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [, , , , ]: This highly sensitive and specific technique allows for the accurate detection and quantification of tramadol and its metabolites even at low concentrations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




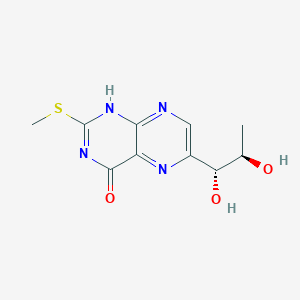

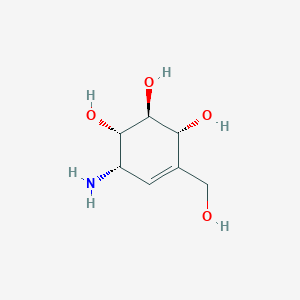



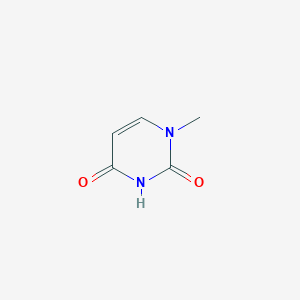
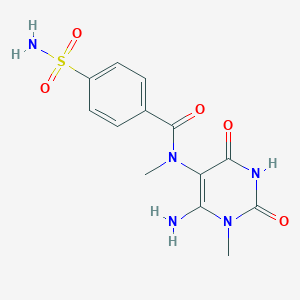
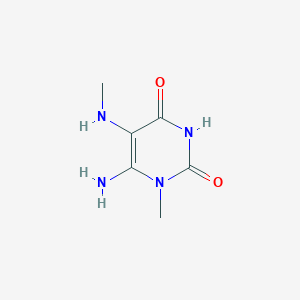
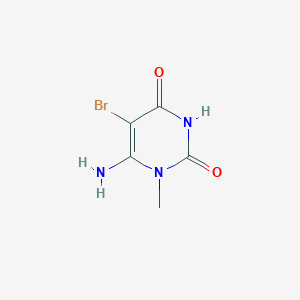
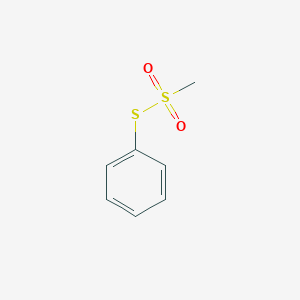

![N-[(S)-(-)-1-Phenylethyl]imidazole-1-carboxamide](/img/structure/B15597.png)